molecular formula C13H16BrNO2S B14132634 6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide CAS No. 89059-17-6

6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide

Cat. No.: B14132634
CAS No.: 89059-17-6
M. Wt: 330.24 g/mol
InChI Key: GWSNFQVDKLVINC-UHFFFAOYSA-M
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Description

6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide is a chemical compound with the molecular formula C13H16NO2SBr It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

The synthesis of 6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide typically involves the reaction of 6-methylbenzothiazole with 2-oxo-2-propoxyethyl bromide under specific reaction conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromide position, where nucleophiles such as amines or thiols replace the bromide ion to form new compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide can be compared with other similar compounds, such as:

    Benzothiazole: The parent compound, which lacks the 6-methyl and 2-oxo-2-propoxyethyl substituents.

    6-Methylbenzothiazole: A derivative with a methyl group at the 6-position but without the 2-oxo-2-propoxyethyl substituent.

    3-(2-oxo-2-propoxyethyl)-1,3-benzothiazolium bromide: A derivative with the 2-oxo-2-propoxyethyl substituent but without the 6-methyl group.

Properties

CAS No.

89059-17-6

Molecular Formula

C13H16BrNO2S

Molecular Weight

330.24 g/mol

IUPAC Name

propyl 2-(6-methyl-1,3-benzothiazol-3-ium-3-yl)acetate;bromide

InChI

InChI=1S/C13H16NO2S.BrH/c1-3-6-16-13(15)8-14-9-17-12-7-10(2)4-5-11(12)14;/h4-5,7,9H,3,6,8H2,1-2H3;1H/q+1;/p-1

InChI Key

GWSNFQVDKLVINC-UHFFFAOYSA-M

Canonical SMILES

CCCOC(=O)C[N+]1=CSC2=C1C=CC(=C2)C.[Br-]

Origin of Product

United States

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